molecular formula C14H28N2O2 B2370775 tert-butyl N-(1-amino-1-cyclohexylpropan-2-yl)carbamate CAS No. 2023743-46-4

tert-butyl N-(1-amino-1-cyclohexylpropan-2-yl)carbamate

Cat. No.: B2370775
CAS No.: 2023743-46-4
M. Wt: 256.39
InChI Key: DSXLHXNYUSLMLW-UHFFFAOYSA-N
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Description

“tert-butyl N-(1-amino-1-cyclohexylpropan-2-yl)carbamate” is a compound with the CAS Number: 2023743-46-4 . It has a molecular weight of 256.39 and is an ester of carbamic acid . The compound is typically stored at room temperature and is in the form of an oil .


Molecular Structure Analysis

The IUPAC name for this compound is “tert-butyl (1-amino-1-cyclohexylpropan-2-yl)carbamate” and its InChI Code is "1S/C14H28N2O2/c1-10(16-13(17)18-14(2,3)4)12(15)11-8-6-5-7-9-11/h10-12H,5-9,15H2,1-4H3,(H,16,17)" .

Scientific Research Applications

Synthesis and Characterization


The synthesis of tert-butyl N-(1-amino-1-cyclohexylpropan-2-yl)carbamate and its derivatives has been a subject of research due to their potential applications. Zhao et al. (2017) outlined a rapid synthetic method for a similar compound, highlighting its importance as an intermediate in various biologically active compounds. Their method, starting from commercially available precursors, achieved a high total yield of 81% over three steps, showcasing its efficiency (Zhao et al., 2017). Similarly, Wang et al. (2017) described an efficient stereoselective synthesis route for related stereoisomers, starting from 3-cyclohexene-1-carboxylic acid, emphasizing the controlled stereochemistry at specific centers, which is crucial for the synthesis of factor Xa inhibitors (Wang et al., 2017).

Chemical Structures and Properties


The study of chemical structures and their properties forms a significant part of the research. For instance, Baillargeon et al. (2017) explored the crystal structures of chlorodiacetylene and iododiacetylene derivatives, which are part of the same structural family as this compound. The study revealed how molecules in these structures are linked via hydrogen and halogen bonds, providing insights into the molecular interactions and structural characteristics (Baillargeon et al., 2017).

Intermediates in Synthesis of Biologically Active Compounds


The role of this compound as an intermediate in the synthesis of biologically active compounds is also noteworthy. Studies have demonstrated its use in the synthesis of various natural products and potential pharmaceuticals. For example, the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of the natural product jaspine B, was reported, highlighting its cytotoxic activity against several human carcinoma cell lines (Tang et al., 2014).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

tert-butyl N-(1-amino-1-cyclohexylpropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O2/c1-10(16-13(17)18-14(2,3)4)12(15)11-8-6-5-7-9-11/h10-12H,5-9,15H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXLHXNYUSLMLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1CCCCC1)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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